molecular formula C7H15NO B14783802 3,4-Dimethylpiperidin-3-ol

3,4-Dimethylpiperidin-3-ol

Cat. No.: B14783802
M. Wt: 129.20 g/mol
InChI Key: VBGKDRHWHZVXNK-UHFFFAOYSA-N
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Description

3,4-Dimethylpiperidin-3-ol is a chemical compound belonging to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of two methyl groups at the 3rd and 4th positions and a hydroxyl group at the 3rd position of the piperidine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethylpiperidin-3-ol can be achieved through several synthetic routes. One common method involves the reduction of 3,4-dimethylpiperidin-4-one using sodium borohydride in methanol. The reaction is typically carried out at room temperature for 12 hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the compound can be synthesized on a larger scale using similar reduction methods with appropriate scaling of reagents and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethylpiperidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be further reduced to form different derivatives.

    Substitution: The methyl groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of 3,4-dimethylpiperidin-3-one.

Scientific Research Applications

3,4-Dimethylpiperidin-3-ol has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-Dimethylpiperidin-3-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethylpiperidin-4-ol: Similar structure but with different positioning of the hydroxyl group.

    2,6-Dimethylpiperidine: Lacks the hydroxyl group but has similar methyl substitutions.

Uniqueness

3,4-Dimethylpiperidin-3-ol is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other piperidine derivatives.

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

3,4-dimethylpiperidin-3-ol

InChI

InChI=1S/C7H15NO/c1-6-3-4-8-5-7(6,2)9/h6,8-9H,3-5H2,1-2H3

InChI Key

VBGKDRHWHZVXNK-UHFFFAOYSA-N

Canonical SMILES

CC1CCNCC1(C)O

Origin of Product

United States

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